An In-depth Technical Guide to 1,2-Epoxy-3-methylbutane
An In-depth Technical Guide to 1,2-Epoxy-3-methylbutane
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For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2-Epoxy-3-methylbutane, also known as 2-Isopropyloxirane, a versatile epoxide intermediate. Its significance in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the high reactivity of its strained three-membered oxirane ring.[1] This document will delve into its chemical and physical properties, synthesis methodologies, key reactions, applications in drug development, and essential safety and handling protocols.
Core Compound Identification and Properties
1,2-Epoxy-3-methylbutane is a colorless liquid with the chemical formula C5H10O.[2][3][4] Its structure features a terminal epoxide ring with an adjacent isopropyl group.
Table 1: Physicochemical Properties of 1,2-Epoxy-3-methylbutane
| Property | Value | Source(s) |
| CAS Number | 1438-14-8 | [2][3][5][6][7][8] |
| Molecular Formula | C5H10O | [2][3][7][8] |
| Molecular Weight | 86.13 g/mol | [2][7][9] |
| Appearance | Clear, colorless liquid | [3][4] |
| Boiling Point | 75.3 - 82 °C | [8][10] |
| Density | 0.815 g/cm³ | [7][8][10] |
| Refractive Index (@ 20°C) | 1.3895 - 1.3935 | [3][7][8] |
| Flash Point | -12 °C | [8][10] |
| Solubility | Not miscible or difficult to mix in water.[11] Soluble in polar organic solvents.[12] | |
| IUPAC Name | 2-(propan-2-yl)oxirane | [3] |
| Synonyms | 2-Isopropyloxirane, Isopropyloxirane | [2][8][9] |
Synthesis Methodologies
The primary route for synthesizing 1,2-Epoxy-3-methylbutane is through the epoxidation of its corresponding alkene, 3-methyl-1-butene.
Peroxy Acid Epoxidation
This is a common laboratory-scale method. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to deliver an oxygen atom across the double bond of the alkene.[1]
Protocol: Synthesis via m-CPBA Epoxidation
-
Dissolution: Dissolve 3-methyl-1-butene in a suitable chlorinated solvent like dichloromethane (DCM) in a reaction flask.
-
Cooling: Place the flask in an ice bath to maintain a controlled temperature, typically between 0–5°C, to minimize side reactions.[1]
-
Reagent Addition: Slowly add a solution of m-CPBA in DCM to the stirred alkene solution. The molar ratio is typically kept close to 1:1.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] The reaction time can range from 4 to 12 hours.[1]
-
Workup: After completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid. Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,2-Epoxy-3-methylbutane.[1]
Caption: Workflow for the synthesis of 1,2-Epoxy-3-methylbutane.
Industrial Production Methods
For larger-scale production, other methods are often favored due to cost and environmental considerations:
-
Chlorohydrin Process: This involves the reaction of 1-butene with chlorine in water.[13] While effective, this process generates significant chlorinated waste, posing environmental concerns.[1]
-
Catalytic Epoxidation: Greener approaches using catalysts and hydrogen peroxide (H₂O₂) are gaining prominence. Titanium silicate catalysts like TS-1 can activate H₂O₂ to facilitate oxygen transfer with high selectivity and recyclable solvents, minimizing by-products.[1]
Chemical Reactivity and Mechanisms
The reactivity of 1,2-Epoxy-3-methylbutane is dominated by the strained three-membered epoxide ring, which is highly susceptible to nucleophilic attack.[1] This leads to ring-opening reactions, a cornerstone of its utility in synthesis.
Nucleophilic Ring-Opening
Nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide ring. The isopropyl group provides significant steric hindrance at the C2 position, directing nucleophiles to attack the terminal C1 carbon. This regioselectivity is crucial in pharmaceutical synthesis for controlling molecular architecture.[1]
-
Under Basic or Neutral Conditions: The reaction proceeds via an SN2 mechanism. The nucleophile (e.g., amines, hydroxides, alkoxides) directly attacks the less substituted carbon, leading to the opening of the ring.[1]
-
Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring more electrophilic. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.
Caption: Regioselective attack at the less hindered carbon.
Common reactions include:
-
Oxidation: Can be oxidized to form the corresponding diol (3-methyl-1,2-butanediol).[1]
-
Reduction: Ring-opening with reducing agents like lithium aluminum hydride (LiAlH₄) yields alcohols.[1]
-
Substitution: Reaction with various nucleophiles introduces diverse functional groups.[1]
Applications in Drug Development
Epoxides are versatile electrophilic intermediates that allow for the stereospecific formation of key chemical bonds, making them valuable in drug synthesis.[14] 1,2-Epoxy-3-methylbutane serves as a critical building block and pharmaceutical intermediate.[1][3][4][11]
Its ability to undergo predictable ring-opening reactions allows for the introduction of specific side chains and functional groups required for biological activity. This is particularly useful in creating chiral centers and modifying biologically active molecules.[1] The epoxide functionality is present in numerous natural products and 14 FDA-approved drugs.[14] For instance, chiral epoxides are key intermediates in the synthesis of drugs like the mGlu2/3 receptor agonist LY459477 (for neuropsychiatric disorders) and the insomnia treatment tasimelteon.[14]
Safety and Handling
1,2-Epoxy-3-methylbutane is a hazardous substance and requires strict safety protocols.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Handling and Storage
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[10][15] The equipment used must be grounded to prevent static discharge.[10][15] Use non-sparking tools.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][15]
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[10]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. If irritation persists, get medical advice.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
Spills: Absorb spills with an inert material and place in a suitable, closed container for disposal.[15]
Conclusion
1,2-Epoxy-3-methylbutane is a highly reactive and versatile chemical intermediate. Its value in organic synthesis, especially for the pharmaceutical industry, is derived from the predictable and regioselective nature of its ring-opening reactions. While its hazardous properties necessitate careful handling, its role as a building block for complex molecules ensures its continued importance in research and development.
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